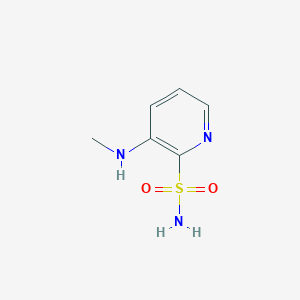

3-(Methylamino)pyridine-2-sulfonamide

描述

3-(Methylamino)pyridine-2-sulfonamide is a pyridine derivative featuring a sulfonamide group at position 2 and a methylamino (-NHCH₃) substituent at position 3 of the pyridine ring. Pyridine sulfonamides are widely studied for their pharmacological and chemical properties, particularly in drug development and material science.

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with methylamine to form 2-(methylamino)pyridine, which is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of 3-(Methylamino)pyridine-2-sulfonamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

3-(Methylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring .

科学研究应用

Medicinal Chemistry Applications

3-(Methylamino)pyridine-2-sulfonamide is primarily recognized for its role in medicinal chemistry, particularly as a pharmacophore in drug development. The sulfonamide group is integral to many bioactive compounds, exhibiting diverse pharmacological effects such as antibacterial, antitumor, and anti-inflammatory activities.

Antimicrobial Properties

Sulfonamide derivatives have historically been used as antibiotics. Research indicates that compounds similar to this compound can inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation. For instance, sulfonamides have been utilized in treating infections caused by Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases. In particular, sulfonamides have shown efficacy in managing conditions like rheumatoid arthritis and multiple sclerosis by inhibiting chemokine receptor activity .

Synthetic Methodologies

The synthesis of this compound can be approached through various organic chemistry techniques. Recent studies have highlighted efficient synthetic routes that incorporate this compound into larger molecular frameworks.

Vinylogous Anomeric-Based Oxidation

A notable method involves a cooperative vinylogous anomeric-based oxidation mechanism, which allows for the synthesis of new pyridine derivatives bearing sulfonamide moieties under mild conditions. This method enhances yield and purity while minimizing environmental impact .

Catalytic Methods

Recent advancements include the use of magnetic nanoparticles as catalysts for synthesizing triarylpyridines with sulfonamide groups. These catalysts demonstrate high recoverability and efficiency, making them suitable for large-scale applications .

Therapeutic Potential

The therapeutic implications of this compound extend beyond traditional uses, encompassing innovative treatments in oncology and neurology.

Cancer Treatment

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The modulation of specific signaling pathways involved in tumor growth presents a promising avenue for developing new anticancer agents .

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier opens potential applications in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions. Sulfonamides have been shown to influence neuroinflammatory processes, providing a basis for further exploration .

Data Tables and Case Studies

作用机制

The mechanism of action of 3-(Methylamino)pyridine-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

相似化合物的比较

Structural and Functional Group Variations

The table below compares 3-(Methylamino)pyridine-2-sulfonamide with structurally related pyridine sulfonamide derivatives:

Physicochemical Properties

- Solubility: The methylamino group may improve water solubility compared to hydrophobic substituents like ethylsulfonyl. Methoxy derivatives () exhibit moderate solubility due to polarity .

- Stability : Sulfonamides with electron-withdrawing groups (e.g., -SO₂C₂H₅) may exhibit higher chemical stability but lower metabolic stability in biological systems .

生物活性

3-(Methylamino)pyridine-2-sulfonamide, a compound belonging to the class of sulfonamides, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and interactions with various biological targets.

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 174.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition or modulation of enzymatic activity.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| α-Glucosidase | 25.6 | |

| Acetylcholinesterase (AChE) | 50.2 | |

| Butyrylcholinesterase (BChE) | 43.8 |

These results indicate the compound's potential in managing conditions like type II diabetes and Alzheimer's disease through enzyme modulation.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study reported that derivatives of pyridine compounds, including those related to this compound, exhibited cytotoxicity against various cancer cell lines.

- Case Study : A derivative of this compound was tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutic agents such as bleomycin .

3. Interaction with Receptors

The compound interacts with several receptors involved in neurological processes:

These interactions suggest that the compound may have implications in treating cognitive impairments and metabolic disorders.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting the importance of functional groups in enhancing biological activity. The methylamino group appears critical for increasing solubility and bioavailability, which are essential for therapeutic efficacy.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(methylamino)pyridine-2-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonylation of 3-(methylamino)pyridine using sulfonyl chloride derivatives. A NaClO₂-mediated oxidation step may be employed to generate the sulfonyl chloride intermediate from pyridine-2-thiol precursors . Reaction conditions such as temperature (optimized at 0–5°C for sulfonylation), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) critically affect yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino group at position 3, sulfonamide at position 2) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]⁺ = 201.05 g/mol).

- Elemental Analysis : Target ≤0.3% deviation from theoretical C, H, N, S values .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodology : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at –20°C in airtight, amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or humidity. Stability studies indicate <5% degradation over 6 months under inert atmospheres (argon or nitrogen) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the sulfonylation of 3-(methylamino)pyridine derivatives?

- Methodology : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., 3-picoline or 3,5-lutidine) to deprotonate the sulfonamide intermediate selectively, minimizing side reactions at competing reactive sites (e.g., pyridine N-oxide formation) . Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor reaction progress and identify byproducts .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodology : Discrepancies often arise from raw material purity (e.g., sulfonyl chloride contaminants) or solvent choice. Conduct controlled experiments:

- Quality Control : Pre-purify sulfonyl chloride intermediates via distillation (≥98% purity).

- Solvent Screening : Compare polar aprotic solvents (DMF vs. acetonitrile) to assess their impact on nucleophilicity and reaction kinetics .

- Catalytic Additives : Test sulfilimine catalysts (1–10 mol%) to enhance coupling efficiency .

Q. How do structural modifications of this compound influence its bioactivity in antimicrobial assays?

- Methodology : Replace the methylamino group with fluorinated or electron-withdrawing substituents (e.g., trifluoromethyl) to enhance membrane permeability. Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays. Correlate results with computational docking studies (e.g., binding affinity to dihydropteroate synthase) .

Q. What degradation pathways are observed for this compound under oxidative conditions?

- Methodology : Subject the compound to H₂O₂/UV light or cytochrome P450 enzyme mimics. Analyze degradation products via LC-MS/MS. Major pathways include:

- Sulfonamide cleavage : Formation of 3-(methylamino)pyridine and sulfate byproducts.

- Methylamino oxidation : Conversion to nitroxide or nitroso intermediates .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

- Methodology : Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa (ionization state). Molecular dynamics simulations predict binding to serum proteins (e.g., albumin) or metabolic enzymes (e.g., CYP3A4). Validate predictions with in vitro ADME assays (e.g., hepatic microsomal stability) .

属性

IUPAC Name |

3-(methylamino)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-9-6(5)12(7,10)11/h2-4,8H,1H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDGPMOXBLENHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。